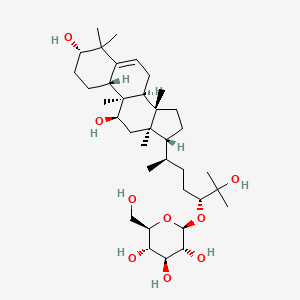

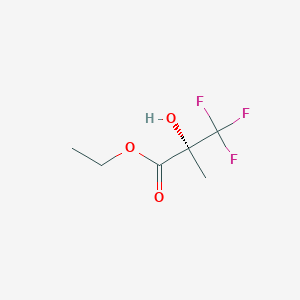

![molecular formula C16H19N3O3S B2916495 1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine CAS No. 869075-56-9](/img/structure/B2916495.png)

1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine, also known as BESG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BESG is a guanidine derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Protecting Groups for Guanidino Function

Research on multi-substituted benzenesulfonyl protecting groups for the guanidino function of arginine highlights the significance of specific benzenesulfonyl groups, such as the 4-methoxy-2,6-dimethylbenzenesulfonyl (Mds), 2,3,4,5,6-pentamethylbenzenesulfonyl (Pme), and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups. These groups are removable under mild conditions and are particularly useful in the synthesis of arginine derivatives, showcasing their potential in peptide synthesis and modification technologies (Fujino, Wakimasu, & Kitada, 1981).

Antitumor Activity

A study on 4-chloro-2-mercaptobenzenesulfonamide derivatives demonstrated their in vitro antitumor activity against various tumor cell lines. The research focused on the synthesis of these derivatives and their effects on colon cancer, renal cancer, and melanoma cell lines, indicating the role of benzenesulfonylguanidine derivatives in developing potential cancer therapies (Sławiński & Gdaniec, 2005).

Synthesis of Pyrimidine Derivatives

The reaction of guanidine with chalcones to produce arylsubstituted 2-pyrimidinamines, dihydro-2-pyrimidinamines, and pyrimido[1,2-a]pyrimidines illustrates the versatility of benzenesulfonylguanidine compounds in synthesizing complex organic structures. These reactions contribute to the exploration of new antifolic, antimalarial, and antitumor agents, highlighting the compound's utility in medicinal chemistry (Wendelin & Kerbl, 1984).

Copolymerization Catalysts

Benzenesulfonylguanidine derivatives have been used to create palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. These catalysts demonstrate the compound's application in polymer chemistry, facilitating the production of high molecular weight polymers with significant yields and comonomer incorporations, showcasing the compound's relevance in materials science and engineering (Skupov et al., 2007).

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-22-15-10-6-5-7-13(15)11-12-18-16(17)19-23(20,21)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H3,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZDDAFYYHNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2916413.png)

![6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2916416.png)

![7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2916418.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2916425.png)

![(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2916427.png)

![N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2916431.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2916433.png)

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2916434.png)

![N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2916435.png)